molecular formula C9H8BrN3 B2949506 1-(4-Bromobenzyl)-1H-1,2,4-triazole CAS No. 143030-55-1

1-(4-Bromobenzyl)-1H-1,2,4-triazole

Cat. No.: B2949506
CAS No.: 143030-55-1
M. Wt: 238.088
InChI Key: GIMRDIDKYYDTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-1H-1,2,4-triazole (CAS 143030-55-1) is a high-purity nitrogen-containing heterocyclic compound with a molecular formula of C9H8BrN3 and a molecular weight of 238.09 . The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its significant and wide range of pharmacological activities. This structure is a key building block in the development of new bioactive molecules, with documented research applications in antimicrobial , anticonvulsant , anti-inflammatory , and antiviral agents. Its synthetic value stems from the phenomenon of bio-isosteres, where it can be used to replace other heterocycles like oxadiazole in drug discovery campaigns . Researchers utilize this compound as a critical synthetic intermediate to explore structure-activity relationships and develop novel therapeutic candidates. Several modern synthetic approaches are available for this class of molecules, including efficient, catalyst-free methods under microwave irradiation and metal-catalyzed routes for regioselective synthesis . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRDIDKYYDTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Bromobenzyl 1h 1,2,4 Triazole and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing the 1,2,4-triazole (B32235) core often involve multi-step reactions and cyclization processes. These established routes provide reliable access to a variety of substituted triazoles.

Multi-step Reaction Protocols for Triazole Core Formation

The construction of the 1,2,4-triazole ring system frequently begins with the synthesis of precursor molecules that are then cyclized. A common approach involves the reaction of hydrazides with various reagents. For example, a multi-step synthesis can start from a substituted benzoic acid hydrazide, which is then elaborated through several steps to form the triazole ring. mdpi.com One such protocol begins with 4-amino-1,2,4-triazole (B31798), which undergoes condensation and subsequent reactions to yield more complex derivatives. chemmethod.comresearchgate.net

Another multi-step approach involves the initial formation of an intermediate, such as a 1,2,4-triazole-3-one from tryptamine, which is then converted to carboxamides or thioamides. bohrium.com These intermediates can be further reacted to introduce various substituents onto the triazole core. bohrium.com For instance, the treatment of these triazole derivatives with reagents like 2-bromo-1-(4-chlorophenyl)ethanone can lead to the formation of new C-N bonds at the triazole ring. bohrium.com

The synthesis of 1,2,4-triazole derivatives can also be achieved by reacting hydrazides with carbon disulfide and hydrazine (B178648) hydrate, followed by treatment with various aldehydes. nih.govtandfonline.com This sequence of reactions allows for the introduction of diverse functional groups onto the triazole scaffold.

Cyclization Reactions for 1,2,4-Triazole Ring System Construction

Cyclization is a critical step in the formation of the 1,2,4-triazole ring. Several methods exist, often involving the condensation of hydrazines or their derivatives with compounds containing a C-N-C skeleton.

One well-known method is the Pellizzari Reaction , which involves the condensation of an amide and an acyl hydrazide. scispace.com For example, the reaction between benzamide (B126) and benzoyl hydrazide can yield 3,5-diphenyl-1,2,4-triazole. scispace.com Another classical method is the Einhorn–Brunner reaction , where N-formyl benzamide and phenyl hydrazine react to form 1,5-diphenyl-1,2,4-triazole. scispace.com

More contemporary cyclization strategies include the oxidative cyclization of hydrazones. For instance, the use of selenium dioxide can mediate the intramolecular cyclization of heterocyclic hydrazones to form fused 1,2,4-triazoles with good to excellent yields. nih.gov Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the oxidative cyclization of amidrazones to produce 3,4,5-trisubstituted-1,2,4-triazoles. scispace.com A metal-free approach for the synthesis of 3-trifluoromethyl-1,2,4-triazoles involves the oxidative cyclization of trifluoroacetimidohydrazides using D-glucose as a C1 synthon. isres.org

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing the 1,2,4-triazole ring. researchgate.net For example, the reaction of hydrazonoyl hydrochlorides (nitrilimines) with carbodiimides can produce 5-amino-1,2,4-triazoles. researchgate.net Another approach involves a copper-catalyzed three-component reaction between nitrile ylides and diazonium salts, providing access to a diverse range of 1,2,4-triazoles under mild conditions. researchgate.net

Schiff Base Formation in 1,2,4-Triazole Synthesis

Schiff base formation is a common and versatile reaction in the synthesis of 1,2,4-triazole derivatives. Schiff bases, which contain an imine (C=N) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. dergipark.org.tr In the context of 1,2,4-triazoles, this reaction is often used to introduce various substituents and build more complex molecular architectures.

A typical procedure involves reacting a 4-amino-1,2,4-triazole derivative with an appropriate aldehyde or ketone. mdpi.comchemmethod.comnepjol.info For example, new Schiff bases can be synthesized by the reaction of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes. dergipark.org.tr Similarly, 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol can be condensed with aromatic aldehydes to yield the corresponding Schiff bases. mdpi.comnepjol.info These reactions are often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. chemmethod.com

The resulting Schiff bases can be further modified. For instance, they can undergo reactions to form Mannich bases by treatment with formaldehyde (B43269) and a secondary amine like morpholine. nih.govtandfonline.com This highlights the utility of Schiff bases as key intermediates in the multi-step synthesis of functionalized 1,2,4-triazoles.

Modern and Green Chemistry Approaches in Triazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the adoption of green chemistry principles in the synthesis of 1,2,4-triazoles, focusing on reducing waste, using less hazardous materials, and improving energy efficiency.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and a powerful method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.govwikipedia.org While this reaction primarily yields 1,2,3-triazoles, its principles and the focus on catalysis have influenced the broader field of triazole synthesis. The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.govwikipedia.org This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. nih.govresearchgate.net

The copper(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. wikipedia.org Various copper sources and ligands have been explored to optimize the reaction. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov

The principles of CuAAC have been extended to the synthesis of more complex triazole systems. For example, microwave-assisted Cu(I)-catalyzed cycloaddition has been used to link 1,2,4-triazole-based alkynes with various azides to form 1,2,4-triazole-linked 1,2,3-triazoles. mdpi.com Furthermore, photoinitiated CuAAC has been developed, allowing for spatial and temporal control over the polymerization process to form triazole-containing networks. nih.gov

Considerations for Solvent-Free and Catalyst-Free Synthesis

In line with green chemistry principles, significant efforts have been made to develop solvent-free and catalyst-free synthetic methods for triazoles. These approaches aim to minimize waste and reduce the environmental impact of chemical processes. rsc.org

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer several advantages, including reduced solvent waste, lower costs, and often faster reaction times. rsc.org The synthesis of 1,4-disubstituted-1,2,3-triazoles has been successfully achieved under solvent-free conditions using a polymer-supported copper(I) iodide catalyst. nih.gov This "flash" synthesis method provides high yields and purities in a matter of minutes. nih.gov Microwave irradiation is another technique that is often employed in solvent-free synthesis to accelerate reactions. mdpi.com

Catalyst-Free Synthesis: Developing catalyst-free reactions is another important goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. A catalyst-free synthesis of functionalized 1,2,4-triazoles has been reported through the ring-opening and intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. nih.gov This method demonstrates a broad substrate scope and can be scaled up for both batch and continuous flow processes. nih.gov

Strategies for Chemical Derivatization and Analog Development

The development of new chemical entities based on the 1-(4-Bromobenzyl)-1H-1,2,4-triazole scaffold is a focal point of contemporary medicinal chemistry. Researchers employ various strategies to synthesize derivatives and analogs with potentially enhanced biological activities. These strategies primarily involve the creation of complex hybrid structures and the incorporation of moieties with known biological relevance.

Synthesis of Novel Hybrid Triazole Structures

A prominent strategy in analog development is the synthesis of hybrid molecules, where the core 1,2,4-triazole structure is combined with other heterocyclic systems. This approach aims to merge the pharmacological profiles of different scaffolds to create a single molecule with potentially synergistic or novel properties.

One such approach involves linking the 1,2,4-triazole ring with a 1,2,3-triazole moiety. yu.edu.jo The synthesis of these hybrid structures can be achieved through a multi-step sequence. For instance, 1-substituted benzyl-1H-1,2,3-triazole-4-carbohydrazides can be reacted with phenyl isothiocyanate to produce thiosemicarbazide (B42300) intermediates. yu.edu.jo These intermediates then undergo cyclization in the presence of sodium hydroxide (B78521) to form the 5-(1-substituted benzyl-1H-1,2,3-triazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. yu.edu.jo Further nucleophilic addition reactions on the thiol group can introduce additional diversity. yu.edu.jo

Another example is the creation of bi-heteroazole derivatives that incorporate both a 1,2,4-triazol-3-one and a 1,2,3-triazole ring. arkat-usa.org In one study, a complex hybrid molecule, 5-(4-Bromobenzyl)-2-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(4-morpholinophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, was synthesized. arkat-usa.org This synthesis began with the formation of 5-substituted-4-(4-morpholinophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one intermediates. The acidic proton on the triazol-3-one ring was then removed using potassium carbonate, and the resulting salt was reacted with propargyl bromide via nucleophilic substitution to yield acetylenic triazole compounds. arkat-usa.org The final 1,2,3-triazole ring was formed through a "click reaction", a copper-catalyzed azide-alkyne cycloaddition. arkat-usa.org The formation of the 1,2,3-triazole ring is confirmed by the appearance of a characteristic carbon signal at approximately 124.25-124.30 ppm in the 13C-NMR spectrum, corresponding to the CH carbon at the 5-position of this ring. arkat-usa.org

These synthetic routes demonstrate the feasibility of creating intricate molecular architectures that combine the this compound scaffold with other heterocyclic systems, opening avenues for exploring new chemical space. yu.edu.joarkat-usa.org

Incorporation of Biologically Relevant Moieties (e.g., amino acid fragments, propionic acid)

Amino Acid Conjugates:

The incorporation of amino acid fragments into 1,2,4-triazole derivatives is a recognized strategy for discovering new bioactive compounds, particularly with antifungal properties. mdpi.comresearchgate.net The rationale is that combining the triazole pharmacophore with amino acids, fundamental building blocks of proteins, can lead to molecules with enhanced interactions with biological targets like enzymes. mdpi.commdpi.com

A general synthetic pathway to create these conjugates involves a multi-step process starting from a substituted acetophenone. mdpi.com For example, a series of 1,2,4-triazole derivatives containing amino acid fragments were designed and synthesized based on the structure of the fungicide mefentrifluconazole. mdpi.comresearchgate.net The synthesis involved carbonyl epoxidation, substitution, reduction, and finally an amidation reaction with various N-protected amino acids to yield the final hybrid molecules. mdpi.com The structures of all synthesized compounds were confirmed using 1H-NMR, 13C-NMR, and HRMS techniques. mdpi.comresearchgate.net Several of these compounds demonstrated significant fungicidal activities. mdpi.comresearchgate.net

Table 1: Examples of Synthesized 1,2,4-Triazole Derivatives with Amino Acid Fragments mdpi.com
Compound IDStructureYield (%)Melting Point (°C)
8b Isobutyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate53.074–76
8c Tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate64.0109–111
8f Isopropyl ((2R)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate64.090–92
8h Isopropyl ((1S)-2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxo-1-phenylethyl)carbamate43.0111–114

Propionic Acid Derivatives:

The propionic acid moiety is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The integration of this acidic functional group into a 1,2,4-triazole structure is explored for the development of new agents with potential anti-inflammatory activity. mdpi.com

The synthesis of 3-(5-substituted-4-phenyl-4H- mdpi.comCurrent time information in Bangalore, IN.researcher.lifetriazol-3-yl)propanoic acids can be achieved through the reaction of appropriate amidrazones with succinic anhydride. mdpi.com The reaction conditions can be optimized by varying the solvent and temperature. For instance, conducting the reaction in boiling toluene (B28343) can lead to higher yields for certain derivatives compared to using diethyl ether at room temperature, and it often reduces the reaction time. mdpi.com This methodology provides a straightforward route to novel 1,2,4-triazole-propionic acid hybrids, which have been investigated for their effects on inflammatory cytokine release. mdpi.com

Table 2: Synthesis of 1,2,4-Triazole Propionic Acid Derivatives mdpi.com
CompoundStarting MaterialsReaction MethodSolventYield (%)
3a Amidrazone 1a + Succinic AnhydrideMethod BToluene (boiling)69.36
3b Amidrazone 1b + Succinic AnhydrideMethod ADiethyl ether (RT)85.76
3e Amidrazone 1e + Succinic AnhydrideMethod BToluene (boiling)85.71

Spectroscopic and Crystallographic Elucidation of 1 4 Bromobenzyl 1h 1,2,4 Triazole

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy is a key analytical tool for confirming the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 1-(4-Bromobenzyl)-1H-1,2,4-triazole and related derivatives reveals several characteristic absorption bands that are indicative of its molecular structure. Aromatic C-H stretching vibrations are typically observed in the region of 3097-3032 cm⁻¹. researchgate.net For the 1,2,4-triazole (B32235) ring, the N-H stretching vibration appears around 3126 cm⁻¹, while C=C stretching vibrations for the aromatic rings are found at approximately 1529 and 1483 cm⁻¹. researchgate.net The -N=N- stretching of the triazole ring is observed near 1543 cm⁻¹. researchgate.net In derivatives containing a 4-halogenobenzyl group, C-H deformation bands in the 1,4-substituted benzene (B151609) ring are seen between 800-832 cm⁻¹. arkat-usa.org For compounds that also feature a C=O group, a strong stretching band is present in the range of 1700-1765 cm⁻¹. arkat-usa.org

Vibrational ModeFrequency Range (cm⁻¹)Reference
Aromatic C-H Stretch3097-3032 researchgate.net
Triazole N-H Stretch~3126 researchgate.net
Aromatic C=C Stretch~1529 and ~1483 researchgate.net
Triazole -N=N- Stretch~1543 researchgate.net
1,4-Substituted Benzene C-H Deformation800-832 arkat-usa.org
C=O Stretch (in derivatives)1700-1765 arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a powerful technique that provides detailed information about the magnetic properties of atomic nuclei, allowing for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound and its derivatives provides valuable information about the chemical environment of the protons. In a typical spectrum recorded in DMSO-d₆, the methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group appear as a singlet at approximately 5.64 ppm. umich.edu The aromatic protons of the 4-bromophenyl group often show up as a multiplet in the range of 7.36-7.45 ppm. umich.edu The proton of the triazole ring (C5-H) is observed as a singlet further downfield, around 9.03 ppm. umich.edu In some related structures, the triazole proton signal can appear as a singlet at 8.03 ppm. iucr.orgiucr.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityReference
CH₂ (Benzyl)~5.64Singlet umich.edu
CH (Aromatic)7.36-7.45Multiplet umich.edu
CH (Triazole)~9.03 or ~8.03Singlet umich.eduiucr.orgiucr.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound derivatives, the methylene carbon (CH₂) of the benzyl group typically resonates around 52.00 ppm. umich.edu The carbon atoms of the 4-bromophenyl ring appear in the aromatic region, with the carbon attached to bromine (C-Br) and the other substituted carbon showing signals at approximately 121.33 ppm and 135.77 ppm, respectively. umich.edu The carbons of the triazole ring are observed at various shifts, for instance, around 120.87 ppm, 151.26 ppm, and 158.02 ppm. umich.edu

Carbon AssignmentChemical Shift (δ, ppm)Reference
CH₂ (Benzyl)~52.00 umich.edu
C-Br (Aromatic)~121.33 umich.edu
C-substituted (Aromatic)~135.77 umich.edu
Triazole Carbons~120.87, ~151.26, ~158.02 umich.edu

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For derivatives of this compound, HRMS analysis using electrospray ionization (ESI) can confirm the calculated molecular formula. For example, a related compound, (E)-1-((1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-chlorophenyl)-2-propen-1-one, has a calculated m/z of 416.01652 for [M+H]⁺, with an observed value of 416.01660. mdpi.com The mass spectra of 1,2,4-triazole derivatives often show characteristic fragmentation patterns, including the sequential loss of neutral molecules. researchgate.net A common fragment observed in many 1,2,4-triazole derivatives corresponds to the loss of the triazole group.

Compound DerivativeIonCalculated m/zFound m/zReference
(E)-1-((1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-chlorophenyl)-2-propen-1-one[M+H]⁺416.01652416.01660 mdpi.com

Based on a comprehensive search of available scientific literature, it has been determined that specific experimental data for the compound This compound , as required by the detailed outline, is not publicly available.

The search for Electron Ionization Mass Spectrometry (EIMS) data and single-crystal X-ray diffraction studies—including crystal system, space group, molecular conformation, and intermolecular interactions—for this exact molecule did not yield specific results.

While research exists for structurally related compounds, such as the isomeric 1-(4-Bromobenzyl)-1H-1,2,3-triazole and other derivatives of both 1,2,3-triazole and 1,2,4-triazole nih.goviucr.orgresearchgate.netmdpi.comiucr.orgnih.govrsc.org, the strict requirement to focus solely on This compound prevents the use of this information. The user's instructions explicitly forbid the inclusion of data that falls outside the scope of the specified compound.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. Further research or de novo synthesis and analysis of the compound would be required to produce the specified data.

Computational and Theoretical Investigations of 1 4 Bromobenzyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of 1-(4-Bromobenzyl)-1H-1,2,4-triazole and related compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.netajchem-a.com

In a study of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, DFT calculations at the B3LYP/6-31G level revealed that the HOMO is located on the pyridine (B92270) ring, 1,2,4-triazole (B32235) ring, and the SCH2 group. mdpi.com The LUMO, in contrast, is distributed over the pyridine ring, 1,2,4-triazole ring, phenyl ring, and the SCH2 group. mdpi.com The energy gap for this compound was calculated to be 0.17499 Hartree. mdpi.com A smaller energy gap generally implies higher reactivity, as less energy is required for electronic transitions. researchgate.net Theoretical studies on various 1,2,4-triazole derivatives have shown that the HOMO-LUMO energy gap can be correlated with their potential as corrosion inhibitors and their nonlinear optical properties. researchgate.netresearchgate.net

Table 1: Calculated DFT Data for a Related 1,2,4-Triazole Derivative

ParameterValue
HOMO Energy Not explicitly stated in the provided text
LUMO Energy Not explicitly stated in the provided text
Energy Gap (ΔE) 0.17499 Hartree

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uctm.edu Red regions on the MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. uctm.edu

For a derivative, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the MEP analysis showed that the nitrogen atoms of the pyridine and triazole rings, along with the sulfur atom, are the most electron-rich regions, suggesting they are likely sites for interaction with electrophiles or metal ions. mdpi.comnih.gov

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. chemrxiv.org In the aforementioned pyridine-containing triazole derivative, the Mulliken charge analysis indicated that the nitrogen and sulfur atoms carry negative charges, making them potential coordination sites. mdpi.comnih.gov Conversely, certain carbon atoms were found to be positively charged, identifying them as potential sites for nucleophilic attack. nih.gov This type of analysis is instrumental in understanding the intermolecular interactions that govern the biological activity and material properties of these compounds. researchgate.net

Geometric optimization using DFT methods allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. researchgate.net These optimized geometries are crucial for accurate predictions of other molecular properties. Vibrational frequency calculations are often performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. faccts.de

For various 1,2,4-triazole derivatives, DFT calculations have been successfully used to predict their geometric parameters and vibrational frequencies. researchgate.net The calculated vibrational spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands. isres.org For instance, in a study on novel 1,2,4-triazole derivatives, the calculated vibrational frequencies using the B3LYP/6-311++G(d,p) method showed good agreement with the experimental FT-IR spectra after applying a scaling factor. researchgate.net

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand the binding mechanisms of potential drug candidates and to predict their binding affinities.

Molecular docking studies have been instrumental in elucidating how this compound derivatives interact with the active sites of various enzymes. These studies have provided insights into the specific amino acid residues involved in the binding and the types of interactions that stabilize the ligand-protein complex.

For example, a derivative, 2-(4-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-1H-benzimidazole, was docked into the active site of mushroom tyrosinase. nih.gov The docking results revealed key interactions with the enzyme's active site residues, helping to explain its inhibitory activity. nih.gov Similarly, docking studies of 1,2,4-triazole derivatives with aromatase, a key enzyme in estrogen biosynthesis, have shown that the triazole ring can coordinate with the heme iron atom in the active site, a crucial interaction for inhibition. mdpi.comnih.gov In another study, docking of a 1,2,3-triazole derivative containing a 4-bromobenzyl group into the active site of α-glucosidase revealed important hydrogen bonding and hydrophobic interactions. nih.gov

Molecular docking simulations not only predict the binding mode but also estimate the binding affinity, often expressed as a docking score or binding energy. frontiersin.org A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher biological activity.

In a study of novel benzothiazole-triazole derivatives, including a compound with a 1-(4-bromobenzyl)-1H-1,2,3-triazole moiety, molecular docking was used to predict the binding interactions and affinities with α-glucosidase. mdpi.com The docking results helped to rationalize the observed inhibitory activities. Similarly, docking of 1,2,3-triazole-uracil compounds against VEGFR-2, a protein target in cancer therapy, showed that a derivative with a 4-bromobenzyl group exhibited a strong binding affinity, forming hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.gov The predicted binding affinities from these studies often correlate well with experimentally determined biological activities, providing a valuable tool for lead optimization in drug discovery. sci-hub.se

Table 2: Predicted Binding Affinities of Related Triazole Derivatives against Various Protein Targets

Compound/Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)
1,2,3-Triazole-uracil derivative (5h) VEGFR-2-124.79
1,2,3-Triazole-uracil derivative (5a) VEGFR-2-108.00
N-((1H-1,2,4-triazol-1-yl)methyl)-5-bromopyridin-2-amine (4) Fophy protein-5.8
(1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol (5c) Xanthine Oxidase-4.790 (docking score)
Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6g) Xanthine Oxidase-4.730 (docking score)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior, stability, and conformational changes of a compound and its complexes.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar triazole derivatives to assess their potential as therapeutic agents. These simulations are often used to explore the stability of a ligand-protein complex, which is critical for drug design.

For instance, studies on other 1,2,4-triazole derivatives show that MD simulations can evaluate the stability of binding to specific enzyme active sites. Researchers analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. A stable RMSD value over the simulation time, typically in the range of 1–2 Å, suggests that the ligand remains securely bound within the target's active site and that the complex is stable. Furthermore, MD simulations reveal the persistence of key interactions, such as hydrogen bonds, between the ligand and protein residues, with strong interactions often being maintained for over 90% of the simulation time in stable complexes. This type of analysis would be invaluable for determining the potential of this compound as an inhibitor for enzymes like histone deacetylases (HDACs) or DNA gyrase, which are common targets for triazole-based compounds.

The interaction of this compound with material surfaces is another area where computational studies, particularly those calculating adsorption energies, are highly relevant. Such calculations are fundamental in fields like corrosion inhibition, where organic molecules are designed to adsorb onto a metal surface and form a protective layer.

Studies on related theophylline-triazole derivatives have demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. The adsorption of these molecules onto the steel surface is a key aspect of their protective mechanism. Theoretical calculations, often using Density Functional Theory (DFT), can determine the free energy of adsorption (ΔG°ads). A negative and relatively high value for ΔG°ads (e.g., -42.41 kJ·mol⁻¹) indicates a strong and spontaneous adsorption process that is likely chemisorption, involving the formation of chemical bonds between the inhibitor and the metal surface. For this compound, the nitrogen atoms of the triazole ring and the π-electrons of the aromatic rings would be expected to be key sites for interaction with metal surfaces. Calculating the adsorption energy would quantify the strength of this interaction and predict its efficacy as a potential corrosion inhibitor.

Parameter Significance in Adsorption Studies Typical Findings for Triazole Derivatives
Adsorption Isotherm Model Describes the equilibrium of adsorption on a surface.Often follows the Langmuir adsorption isotherm, indicating monolayer coverage.
Free Energy of Adsorption (ΔG°ads) Indicates the spontaneity and type of adsorption (physisorption vs. chemisorption).Values more negative than -40 kJ/mol suggest chemisorption.
Enthalpy of Adsorption (ΔH°ads) Determines if the process is exothermic or endothermic.N/A
Entropy of Adsorption (ΔS°ads) Measures the change in randomness at the solid-liquid interface.N/A

Analysis of Intermolecular Interactions and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. For this compound, understanding these non-covalent forces is key to predicting its crystal packing, polymorphism, and physical properties like melting point and solubility.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal packing into a "fingerprint" plot that highlights the specific types and relative importance of different intermolecular contacts.

Intermolecular Contact Type Typical Percentage Contribution to Hirshfeld Surface Significance
H···H> 25%Represents the large surface area covered by hydrogen atoms.
C···H / H···C> 15%Indicates van der Waals forces and weak C-H···π interactions.
N···H / H···N~ 10-15%Highlights the presence of hydrogen bonds involving triazole nitrogen atoms.
O···H / H···OVariable (if applicable)Indicates hydrogen bonds involving oxygen atoms.
Br···H / H···Br~ 10%Shows the importance of halogen interactions in the crystal packing.
Br···C / C···Br< 5%Represents halogen-π interactions.

The solid-state structure of this compound is expected to be heavily influenced by hydrogen bonds and π-π stacking interactions. The triazole ring is a versatile participant in these interactions, with its nitrogen atoms acting as hydrogen bond acceptors.

In the crystal structures of related compounds, such as 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione, molecules are linked by C–H···N and C–H···O hydrogen bonds, forming extensive networks like ribbons or slabs. These weak hydrogen bonds, while individually not as strong as classical O-H···O or N-H···O bonds, collectively play a crucial role in stabilizing the crystal lattice.

Furthermore, π-π stacking interactions are common among the aromatic rings of triazole derivatives. These interactions occur between the phenyl ring and the triazole ring, or between two phenyl rings of adjacent molecules. A typical centroid-to-centroid distance for such stacking is around 3.4 to 3.8 Å. In some structures, Br···π interactions are also observed, where the bromine atom interacts with the electron cloud of an aromatic ring, further stabilizing the crystal packing. The interplay of these hydrogen bonding and stacking interactions dictates the final three-dimensional architecture of the crystal.

Interaction Type Description Structural Features in Related Compounds
Hydrogen Bonding C–H···N interactions involving the triazole ring.Forms dimers, ribbons, or three-dimensional networks.
π-π Stacking Face-to-face or offset stacking of aromatic and triazole rings.Centroid-centroid distances typically 3.4–3.8 Å.
Halogen Bonding Interactions involving the bromine atom (e.g., C-Br···N, C-Br···π).Br···π distances around 3.7 Å.

Investigation of Biological Activities of 1 4 Bromobenzyl 1h 1,2,4 Triazole and Its Analogs

Antimicrobial Activity Research

The antimicrobial potential of 1,2,4-triazole (B32235) derivatives is a prominent area of study in medicinal chemistry. The core triazole ring is a key pharmacophore found in several clinically used drugs. researchgate.netscispace.com The introduction of various substituents onto this core structure allows for the modulation of biological activity. The presence of a halogen, such as bromine, on a benzyl (B1604629) group attached to the triazole ring has been a strategic design element in the synthesis of new potential antimicrobial agents.

Antibacterial Activity Spectrum

Research into 1,2,4-triazole analogs has revealed a varied spectrum of antibacterial action, with some derivatives showing notable efficacy against both Gram-positive and Gram-negative bacteria. The specific substitution pattern on the triazole and associated phenyl rings is crucial for the potency and breadth of activity.

Several studies have highlighted the potent activity of 1,2,4-triazole analogs containing a 4-bromophenyl moiety against Gram-positive bacteria. In one study, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized and evaluated. The presence of the 4-bromophenyl group was identified as being crucial for a potent antibacterial effect. nih.gov Specifically, analogs with pyrrolidinyl and diethylamino methyl substituents demonstrated significant activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL, which was comparable to the standard drug cefuroxime. nih.gov

Further research on thiophene-linked 1,2,4-triazoles also underscored the importance of the 4-bromophenyl group. A N-methylanilino derivative of 4-(4-bromophenyl)-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione displayed potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. mdpi.com In contrast, some ibuprofen-based 1,2,3-triazole hybrids, while active, showed higher efficacy against Gram-positive strains compared to Gram-negative ones. d-nb.info For example, a derivative with a 4-nitrobenzyl group showed an MIC of 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). d-nb.info

Compound AnalogBacterial StrainActivity (MIC)Source
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativeBacillus subtilis31.25 µg/mL nih.gov
N-methylanilino derivative of 4-(4-Bromophenyl)-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneStaphylococcus aureusPotent Activity mdpi.com
N-methylanilino derivative of 4-(4-Bromophenyl)-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneBacillus subtilisPotent Activity mdpi.com
Ibuprofen-based 1,2,3-triazole with 4-nitrobenzyl groupMethicillin-resistant Staphylococcus aureus (MRSA)12.5 µg/mL d-nb.info

The activity of bromobenzyl-triazole analogs against Gram-negative bacteria appears to be more variable and often less potent than against Gram-positive strains. For instance, the 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives that were active against B. subtilis did not show any growth inhibition of the tested Gram-negative bacteria. nih.gov

However, other structural modifications have yielded analogs with notable Gram-negative activity. A N-benzylanilino analog of a thiophene-linked 1,2,4-triazole, which also contained a bromophenyl group, exhibited moderate potency against Escherichia coli. mdpi.com In a separate study, novel indole-pyrazolone hybrids incorporating a 1,2,3-triazole moiety were synthesized. The analog featuring a 2-bromobenzyl group displayed promising activity against various ESKAPE pathogens. acs.org Specifically, some compounds in this series showed potent efficacy against Acinetobacter baumannii, a challenging Gram-negative pathogen, with MIC values of 10 μg/mL. acs.org Another study on 5-nitroimidazole/1,2,3-triazole conjugates found that a derivative with a p-chlorophenyl substituent was highly active against E. coli and P. aeruginosa, with MIC values of 8 nM and 55 nM, respectively. nih.gov

Compound AnalogBacterial StrainActivity (MIC)Source
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativeGram-negative bacteriaInactive nih.gov
N-benzylanilino analog of thiophene-linked 1,2,4-triazoleEscherichia coliModerate Potency mdpi.com
Indole-pyrazolone hybrid with 2-bromobenzyl-1,2,3-triazoleAcinetobacter baumannii10 µg/mL acs.org
5-nitroimidazole/1,2,3-triazole conjugate with p-chlorophenyl groupEscherichia coli8 nM nih.gov
5-nitroimidazole/1,2,3-triazole conjugate with p-chlorophenyl groupPseudomonas aeruginosa55 nM nih.gov

The quantitative assessment of antibacterial activity is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

For analogs of 1-(4-Bromobenzyl)-1H-1,2,4-triazole, MIC values have been reported against various bacterial strains. As noted previously, a 4-(4-bromophenyl)-...-triazole-3-thione derivative had an MIC of 31.25 μg/mL against B. subtilis. nih.gov In the case of an ibuprofen-derived 1,2,3-triazole with a 4-nitrobenzyl group, the MIC against MRSA was 12.5 μg/mL, with a corresponding MBC of 15.1 μg/mL, indicating bactericidal activity. d-nb.info For Gram-negative bacteria, an indole-pyrazolone hybrid with a 2-bromobenzyl-1,2,3-triazole moiety showed an MIC of 10 μg/mL against A. baumannii. acs.org These findings demonstrate that specific structural features, such as the bromobenzyl substitution, can lead to compounds with potent antibacterial effects at low concentrations.

Antifungal Activity Spectrum

The 1,2,4-triazole core is famously a cornerstone of antifungal therapy, with drugs like fluconazole (B54011) and itraconazole (B105839) being prime examples. researchgate.netnih.gov Consequently, the antifungal potential of novel triazole derivatives, including those with bromobenzyl substitutions, is of significant interest.

Candida albicans is a common opportunistic fungal pathogen, and developing new agents against it is a priority. Research has shown that 1,2,4-triazole analogs containing a 4-bromophenyl group can exhibit significant antifungal activity. A study on novel 1-[[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptoacetyl]-4-alkyl/aryl-3-thiosemicarbazides and their cyclized 1,3,4-thiadiazole (B1197879) derivatives reported promising results. These compounds showed varying degrees of activity against several fungal species, including Candida albicans, with MIC values in the range of 4–8 μg/mL. tandfonline.com

Compound AnalogFungal StrainActivity (MIC)Source
1,3,4-Thiadiazole derivative of a 4-(4-bromophenyl)-1,2,4-triazoleCandida albicans4-8 µg/mL tandfonline.com
Thiophene-linked 4-(4-bromophenyl)-1,2,4-triazole-3-thioneCandida albicansInactive mdpi.com
2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-olCandida speciesWeak Activity mdpi.com
Indole-pyrazolone hybrid with 2-bromobenzyl-1,2,3-triazoleCandida albicans50 µg/mL acs.org
1,2,4-Triazole derivative with a bromine atom at position 2Candida albicans200 µg/mL
Evaluation Against Filamentous Fungi (e.g., Aspergillus niger, Microsporum gypseum, Physalospora piricola)

The antifungal properties of 1,2,4-triazole derivatives have been a significant area of research. However, studies on novel Schiff bases derived from a 4H-1,2,4-triazole-3-thiol scaffold indicated that none of the seventeen synthesized compounds exhibited activity against the fungal strain Aspergillus niger. nih.govnih.gov In contrast, a different series of 4-aryl-1,2,4-triazole-3-thiones showed some level of activity against Aspergillus niger, among other fungi. beilstein-journals.org For instance, a compound featuring a chloro group at the para position of the phenyl ring demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL against Aspergillus niger. beilstein-journals.org

Conversely, the synthesized Schiff base derivatives of 1,2,4-triazole showed potent antifungal effects against the dermatophyte Microsporum gypseum. nih.govnih.gov The activity of these compounds was found to be comparable or even superior to the standard antifungal drug, ketoconazole (B1673606). nih.govnih.gov Specifically, six of the seventeen derivatives in the study displayed antifungal activity that surpassed that of ketoconazole against this particular fungus. nih.gov

Research into 1,2,4-triazole derivatives containing amino acid fragments has identified compounds with exceptional activity against the plant pathogenic fungus Physalospora piricola. mdpi.com Two compounds in this series, designated as 8d and 8k, showed remarkable EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively, highlighting their potential as effective antifungal agents against this pathogen. mdpi.com

Table 1: Antifungal Activity of this compound Analogs Against Filamentous Fungi

Compound/Analog Fungus Activity Source
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Aspergillus niger No activity nih.govnih.gov
4-amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol Aspergillus niger MIC: 25 μg/mL beilstein-journals.org
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Microsporum gypseum Strong activity, superior to ketoconazole for some derivatives nih.govnih.gov
1,2,4-triazole derivatives with amino acid fragments (8d, 8k) Physalospora piricola EC50: 10.808 µg/mL (8d), 10.126 µg/mL (8k) mdpi.com

Mechanistic Insights into Antimicrobial Action

Targeting Ergosterol (B1671047) Biosynthesis via Cytochrome P450 14α-demethylase (CYP51) Inhibition

A primary mechanism for the antifungal action of triazole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). acs.orgmdpi.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals. acs.orgsemanticscholar.org The 1,2,4-triazole moiety plays a key role in this inhibition by binding to the heme iron atom within the active site of the CYP51 enzyme. arkat-usa.org This interaction blocks the normal metabolic pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the membrane's structure and function ultimately inhibits fungal growth. mdpi.com

Molecular docking studies of various 1,2,4-triazole derivatives have provided insights into their binding modes within the CYP51 active site. mdpi.comacs.org For example, studies on benzimidazole-1,2,4-triazole derivatives showed that compounds with chloro and methoxy (B1213986) substituents at the C-4 position of the phenyl ring exhibited strong anticandidal activity, suggesting this position is important for binding. acs.org Similarly, docking studies of potent antifungal 1,2,4-triazole derivatives containing amino acid groups demonstrated a strong binding affinity to CYP51, reinforcing this mechanism of action. mdpi.com

Inhibition of Bacterial Metallo-β-Lactamases (MBLs)

In addition to their antifungal properties, certain 1,2,4-triazole derivatives have been identified as inhibitors of bacterial metallo-β-lactamases (MBLs). nih.gov These enzymes are a significant cause of bacterial resistance to β-lactam antibiotics. A series of arkat-usa.orgnih.govnih.govtriazolo[3,4-b] nih.govnih.govthiazine derivatives has shown inhibitory activity against the clinically relevant VIM-2, a subclass B1 MBL. nih.govdntb.gov.ua

Within this series, the compound 3-(4-Bromophenyl)-6,7-dihydro-5H- arkat-usa.orgnih.govnih.govtriazolo[3,4-b] nih.govnih.govthiazine, an analog of this compound, was identified as the most potent inhibitor with a half-maximal inhibitory concentration (IC50) value of 38.36 μM. nih.govdntb.gov.uadntb.gov.ua Molecular docking analyses suggest that this compound binds to the VIM-2 active site. The binding is facilitated by the triazole ring, which is involved in zinc coordination, and through hydrophobic interactions with the Phe61 and Tyr67 residues on a flexible loop of the enzyme. nih.govdntb.gov.ua This provides a structural basis for the development of new inhibitors to combat MBL-mediated antibiotic resistance.

Anticancer Activity Research

In Vitro Cytotoxicity Assessments on Human Cancer Cell Lines

Derivatives of 1,2,4-triazole have been extensively investigated for their potential as anticancer agents, with numerous studies reporting cytotoxic activity against human breast cancer cell lines, including MCF-7. isres.org

The substitution pattern on the triazole scaffold plays a crucial role in determining cytotoxic potency. For instance, in a series of imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives, the analog bearing a para-bromine substitution (compound 7d) was found to be the most potent against the MCF-7 cell line, with an IC50 value of 22.6 µM. nih.gov Similarly, another study on 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones highlighted that electronegative substitutions like chlorine and bromine at the para position of the phenyl ring could significantly increase inhibitory activity against MCF-7 cells. nih.gov

Other research has explored various hybrid molecules. A study on 1,2,3-triazole derivatives reported that one compound exhibited high activity towards the MCF-7 cell line with an IC50 value of 5.03 µM, which was comparable to the standard drug doxorubicin (B1662922) (IC50 of 3.16 µM). tjnpr.org These findings underscore the potential of triazole-based compounds as a foundation for developing novel anticancer therapeutics. isres.org

Colorectal Cancer Cell Lines (e.g., HT-29, HCT-116, Caco-2)

Analogs of this compound have demonstrated notable antiproliferative activity against a range of colorectal cancer cell lines. One such analog, 1,3-bis{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-benzene, exhibited promising, albeit unselective, cytotoxicity against HT-29, HCT-116, and Caco-2 cells. researchgate.net Another derivative, 6-(4-bromophenyl)-3-((4-methoxybenzyl)thio)- mdpi.comnih.govmdpi.comtriazolo[4,3-b] mdpi.comnih.govmdpi.comtriazine (compound 8c), showed its most effective antiproliferative activity against the HCT-116 cell line, with a half-maximal inhibitory concentration (IC50) value of 38.7 ± 1.7 μM. researchgate.netbohrium.com

Furthermore, studies on different but related triazole structures have reinforced their potential in targeting colorectal cancer. A series of 1,2,3-triazole-linked ciprofloxacin-chalcones displayed potent anti-proliferative effects, particularly against HCT-116 cells, with IC50 values ranging from 2.53 to 8.67 µM. nih.gov Similarly, a coumarin-linked 1,2,4-triazole, specifically 7-((4-(4-Bromophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, was evaluated against HCT-116 cells. tandfonline.com The evaluation of tetrahydrocurcumin (B193312) derivatives linked to a 1,2,3-triazole ring also showed activity against the HCT-116 cell line. nih.gov

Antiproliferative Activity in Colorectal Cancer Cell Lines
Compound AnalogCell LineReported Activity (IC50)Source
1,3-bis{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-benzeneHT-29, HCT-116, Caco-2Promising Cytotoxicity researchgate.net
6-(4-bromophenyl)-3-((4-methoxybenzyl)thio)- mdpi.comnih.govmdpi.comtriazolo[4,3-b] mdpi.comnih.govmdpi.comtriazine (8c)HCT-11638.7 ± 1.7 μM researchgate.netbohrium.com
1,2,3-triazole linked ciprofloxacin-chalcones (4a-j)HCT-116, HT-29, Caco-22.53-8.67 µM (HCT-116) nih.gov
Andrographolide-1,2,3-triazole derivativesHCT-116IC50 values from 1.2 µM to 4.8 µM mdpi.com
Melanoma Cell Lines (e.g., A375)

The A375 human melanoma cell line has been a significant model for evaluating the anticancer potential of triazole derivatives. biocompare.com A study involving triazol-linked oxindol-thiosemicarbazone conjugates found that a compound featuring a bromine substituent (compound 10b) demonstrated the highest cytotoxic activity against the A375 cell line (IC50 = 25.91 μM) among the tested series. nih.gov

In another investigation, andrographolide (B1667393) derivatives incorporating a 1,2,3-triazole moiety were tested against A375 cells. Most of these derivatives showed enhanced antiproliferative activity compared to the parent compound, with IC50 values ranging from 0.9 µM to 3.6 µM. mdpi.com Additionally, a series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues were screened against A375 cells, with several compounds showing moderate to good activity. ijcce.ac.ir

Antiproliferative Activity in Melanoma Cell Lines
Compound AnalogCell LineReported Activity (IC50)Source
Triazol-linked oxindol-thiosemicarbazone (10b)A37525.91 μM nih.gov
Andrographolide-1,2,3-triazole derivativesA3750.9 µM to 3.6 µM mdpi.com
(E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues (6g, 6j)A375Potent Activity ijcce.ac.ir
Liver Cancer Cell Lines (e.g., HEPG2)

The HepG2 liver cancer cell line has been frequently used to assess the cytotoxicity of triazole-containing compounds. mdpi.comnih.govnih.gov A series of 1,2,3-triazole-cored structures tethering an aryl urea (B33335) moiety showed inhibitory effects that were significantly more prominent toward HepG2 than other tested cancer cell lines. mdpi.com A specific derivative, N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide (4e), was evaluated for its anticancer activity against HepG2 cells and demonstrated significant inhibitory effects. srce.hrnih.gov

Other research has shown that hybrids of dehydroabietic acid containing a 1,2,3-triazole moiety exhibited improved cytotoxicity against HepG2 cells compared to the parent compound. nih.gov Similarly, gefitinib-1,2,3-triazole derivatives have been synthesized and tested on HepG2 cells, with most compounds showing an inhibitory effect. mdpi.com Coumarin derivatives linked to 1,2,4-triazoles, including a 4-bromophenyl substituted analog, were also screened for cytotoxicity against HepG2 cells. tandfonline.com

Antiproliferative Activity in Liver Cancer Cell Lines
Compound AnalogCell LineReported Activity (IC50)Source
N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide (4e)HepG2Significant Inhibition srce.hrnih.gov
Gefitinib-1,2,3-triazole derivatives (11m, 11t)HepG2IC50 = 3.08 ± 0.37 μM and 3.60 ± 0.53 μM mdpi.com
Dehydroabietic acid-1,2,3-triazole hybrids (3c, 3k)HepG2IC50 = 5.90 ± 0.41 µM and 6.25 ± 0.37 µM nih.gov
1,2,3-Triazole-cored structures with aryl ureaHepG2Prominent selective cytotoxicity mdpi.com
Cervical Carcinoma Cell Lines (e.g., HeLa)

HeLa cells, a cervical cancer line, have been used to investigate the anticancer effects of various triazole derivatives. frontiersin.orgnih.gov One study synthesized a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones and found that the cytotoxic activity against HeLa cells was influenced by substitutions on the phenyl rings, with the 4-bromo derivative (7d) showing an IC50 of 12.1 μM. nih.gov Another investigation of 1,2,3-triazole chalcone (B49325) derivatives, including N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide (4e), also confirmed anticancer activity against HeLa cells. srce.hrnih.gov

Furthermore, a benzimidazole/1,2,3-triazole hybrid, 2-(Benzylthio)-1-((1-(4-bromophenyl)-1H-1,2,3-triazol-5-yl)methyl)-1H-benzimidazole (10c), was synthesized and evaluated for its anticancer potential. frontiersin.org Research on tetrahydrocurcumin derivatives linked to 1,2,3-triazoles also included evaluation against HeLa cells. nih.gov These studies collectively indicate the potential of the triazole scaffold in developing agents against cervical cancer.

Antiproliferative Activity in Cervical Carcinoma Cell Lines
Compound AnalogCell LineReported Activity (IC50)Source
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivative (7d, with 4-Br)HeLa12.1 μM nih.gov
N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide (4e)HeLaSignificant Inhibition srce.hrnih.gov
Gefitinib-1,2,3-triazole derivative (c13)HeLa5.66 ± 0.35 μM frontiersin.org
Erlotinib-1,2,3-triazole derivative (3h)HeLa1.35 ± 0.74 µM nih.gov

Cellular and Molecular Mechanisms of Anticancer Action

Beyond cytotoxicity, research has delved into the specific cellular and molecular pathways through which this compound analogs exert their anticancer effects.

Induction of Apoptosis (e.g., Caspase-9 Activation, Bax/Bcl-2 Ratio Modulation)

A primary mechanism of action for many triazole-based anticancer agents is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through the intrinsic mitochondrial pathway. For instance, an erlotinib-1,2,3-triazole derivative was found to induce mitochondrial apoptosis in HeLa cells, marked by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the downregulation of Caspase-9 and Caspase-3. nih.gov Another gefitinib (B1684475) derivative was also shown to upregulate the Bax/Bcl-2 ratio and increase levels of active caspase-3 in HeLa cells. frontiersin.org

Similarly, a triazol-linked oxindol-thiosemicarbazone conjugate (compound 10b) was found to induce apoptosis by up-regulating Bax and down-regulating Bcl-2 mRNA expression levels. nih.gov The activation of caspases, which are crucial executioners of apoptosis, is a common finding. Research on N-propananilide derivatives bearing a 1,2,4-triazole ring showed that their protective effects stemmed from decreasing levels of Bax and the activation of caspase-3. nih.gov The ability of these compounds to modulate the Bax/Bcl-2 ratio is a key factor in their pro-apoptotic activity, shifting the cellular balance towards death. nih.govfrontiersin.orgnih.gov

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several analogs of this compound have been shown to inhibit these processes. Gefitinib-1,2,3-triazole derivatives, for example, were found to significantly reduce the number of cancer cells that migrated through the microporous membrane in a Transwell migration assay. mdpi.comnih.gov

Further studies have elaborated on this inhibitory effect. An andrographolide-based triazole derivative was reported to significantly reduce cell migration. mdpi.com A triazol-linked oxindol-thiosemicarbazone conjugate was found to suppress the migration of LNCaP cancer cells by up-regulating epithelial markers like E-cadherin and down-regulating mesenchymal markers such as vimentin, suggesting an inhibition of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. nih.gov A 1,2,3-triazole tethered 1,2,4-trioxane (B1259687) trimer also demonstrated the ability to reduce the migration and invasion of metastatic cancer cells. nih.gov

Other Biological Activities

Antioxidant Activity Assessment

The antioxidant potential of triazole derivatives is a subject of considerable research, as antioxidants play a crucial role in mitigating oxidative stress implicated in numerous diseases. nih.gov While direct studies on this compound are limited, research on its analogs, particularly 1,2,3-triazole isomers, provides insight into the antioxidant capabilities of the bromobenzyl-triazole combination.

A study synthesized a series of bis-1,2,3-triazole derivatives, including compounds with a 1,2,4-triazole moiety, to evaluate their biological activities. researchgate.net One such analog, 4-bromo-N-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzylidene)aniline, was found to possess the highest antioxidant potential among the tested compounds in DPPH and FRAP assays. researchgate.netresearchgate.net Another related compound, Bis(4-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone, was synthesized and evaluated for its antioxidant properties. scielo.br The antioxidant activity is thought to be directly related to the molecule's hydrogen transfer capacity. scielo.br Furthermore, in a study of bi-heteroazole derivatives containing both 1,2,4-triazole and 1,2,3-triazole rings, a related compound demonstrated very high inhibition (96-97%) in DPPH free-radical-scavenging assays. arkat-usa.org

Compound NameAssayFindingSource
4-bromo-N-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzylidene)anilineDPPH and FRAPHighest antioxidant potential among tested compounds. researchgate.netresearchgate.net
5-(4-Bromobenzyl)-2-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(4-morpholinophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (related analog)DPPH free-radical scavengingA related compound with a thiophene (B33073) substituent showed 97% inhibition. arkat-usa.org

Anti-inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory effects, showing promising results as selective COX-2 inhibitors.

One study identified 30 (1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea) as a potent compound with COX-2 inhibitory activity (IC50 = 0.15 µM), very similar to reference drugs. mdpi.com Other research focused on 1,2,4-triazole derivatives like 5-benzyl-1-(4-bromophenyl)-3-methyl-1H-1,2,4-triazole, which were evaluated in vivo using the carrageenan-induced rat paw edema method. scispace.com In this model, related compounds displayed appreciable inhibition of paw edema, with one analog showing approximately 80% inhibition. scispace.com Additionally, research into 1,2,3-triazole analogs has demonstrated that these compounds can effectively reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells. nih.gov

Compound Name/AnalogAssay/ModelKey Finding (Activity)Source
1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyureaCOX-2 InhibitionIC50 = 0.15 µM mdpi.com
Analog of 5-benzyl-1-(4-bromophenyl)-3-methyl-1H-1,2,4-triazoleCarrageenan-induced rat paw edema~80% inhibition of paw edema scispace.com
2H-1,4-benzoxazin-3(4H)-one derivatives with a 3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl) moietyLPS-induced cytokine production in BV-2 cellsSignificantly decreased transcription of IL-1β, IL-6, and TNF-α. nih.gov

Anthelmintic Activity

The search for new anthelmintic agents is critical due to growing resistance to existing drugs. The 1,2,4-triazole ring is of interest because it is structurally similar to the diazole moiety found in established anthelmintic drugs like albendazole. nih.gov

Research into the bioactivity of 1,2,4-triazole derivatives has explored their potential against nematodes. nih.gov Studies on the nematode Rhabditis sp. have been conducted to evaluate the efficacy of this class of compounds. While direct testing of this compound is not widely reported, previous research on other worm species (Pheritima postuma) indicated that 1,2,4-triazole derivatives possessing 4-chlorophenyl or 4-nitrophenyl moieties exhibited the strongest anthelmintic activity. nih.gov This suggests that the electronic properties of the substituent on the phenyl ring play a significant role in the compound's activity and that various modifications could lead to potent nematicidal agents. nih.gov

Antitubercular Activity

Tuberculosis remains a major global health threat, necessitating the development of novel therapeutic agents. Triazole derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs.

Several studies have synthesized and evaluated 1,2,3-triazole analogs containing the 1-(4-bromobenzyl) moiety for their activity against Mycobacterium tuberculosis (MTB). One such analog, 1-(4-bromobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole (5f), was identified as a highly promising antitubercular agent with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL against the H37Rv strain. nih.gov Another study reported that 2-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)benzo[b]pyridine-4-carboxylic acid (5g) showed strong antitubercular effects with a MIC value of 15 μg/mL. frontiersin.org The activity of these compounds highlights the potential of the 4-bromobenzyl group in designing potent inhibitors of MTB. nih.govrsc.org

Compound Name (Analog)Target OrganismMinimum Inhibitory Concentration (MIC)Source
1-(4-Bromobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazoleMycobacterium tuberculosis H37Rv0.78 µg/mL nih.gov
1-(4-Bromobenzyl)-4-(phenoxymethyl)-1H-1,2,3-triazoleMycobacterium tuberculosis H37Ra<29.9 µg/mL rsc.org
2-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)benzo[b]pyridine-4-carboxylic acidMycobacterium tuberculosis15 µg/mL frontiersin.org

Corrosion Inhibition Properties

The use of organic heterocyclic compounds as corrosion inhibitors for metals and alloys in industrial applications is a well-established practice. nih.gov Triazole derivatives are particularly effective due to the presence of nitrogen heteroatoms and π-electrons, which facilitate adsorption onto the metal surface, forming a protective barrier. nih.govbohrium.com

Studies on 1,2,3-triazole analogs of the target compound have demonstrated significant corrosion inhibition properties. For instance, 7-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione was synthesized and evaluated as a corrosion inhibitor for steel in an acidic medium. eartharxiv.org This compound exhibited a high inhibition efficiency of 91.8%. researchgate.net Similarly, another complex analog, 1,3-Bis((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)-dione, was synthesized and its corrosion inhibiting properties were confirmed through electrochemical techniques. The effectiveness of these inhibitors is attributed to their ability to adsorb onto the steel surface, blocking active sites and decreasing the corrosion rate.

Compound Name (Analog)MetalCorrosive MediumInhibition Efficiency (%)Source
7-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneSteelAcidic Medium91.8% eartharxiv.orgresearchgate.net
1,3-Bis((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)-dioneSteelAcidic MediumConfirmed effective by electrochemical techniques.

Structure Activity Relationship Sar Studies of 1 4 Bromobenzyl 1h 1,2,4 Triazole and Its Analogs

Impact of Substituent Modifications on Biological Activity

The biological activity of 1,2,4-triazole (B32235) derivatives is significantly influenced by the nature and position of various substituents. pharmj.org.ua Gradual and strategic introduction of different functional groups can lead to the emergence of new biological activities or enhance existing ones. pharmj.org.ua The chemical modification of the core 1,2,4-triazole structure by adding known pharmacophores is a widely adopted and promising approach for discovering new biologically active substances. pharmj.org.ua

In the context of antitubercular activity, specific substitutions have shown marked effects. For instance, in a series of 1,2,4-triazole derivatives, compounds bearing a bromo diphenylsulfone moiety at position-3 and a 3,4,5-trimethoxyphenyl fragment at the N-4 position of the triazole ring demonstrated strong antibacterial action against Bacillus cereus. nih.gov Another study on Schiff bases of 1,2,4-triazole revealed that a 4-hydroxy-3-methoxyphenyl group at the N-4 position, combined with a nitro group on the phenyl ring at the C-3 position, was crucial for high antibacterial activity. mdpi.com

Furthermore, research on 1,2,4-triazole-3-thiones showed that the presence of a phenylpiperazine moiety was critical for high antibacterial activity. nih.gov Specifically, compounds with a phenyl ring at the N-4 position of the triazole exhibited greater activity compared to those with alkyl or alkene groups. nih.gov The presence of electron-withdrawing groups like chloro, methoxy (B1213986), and nitro on the phenyl ring has also been reported to result in potent antibacterial activity. rjptonline.org

The following table summarizes the impact of various substituents on the biological activity of 1,2,4-triazole analogs:

Core Structure Substituent Position Observed Biological Activity Reference
1,2,4-triazoleBromo diphenylsulfoneC-3Strong action against B. cereus nih.gov
1,2,4-triazole3,4,5-trimethoxyphenylN-4Strong action against B. cereus nih.gov
1,2,4-triazole (Schiff base)4-hydroxy-3-methoxyphenylN-4High antibacterial activity mdpi.com
1,2,4-triazole (Schiff base)Nitro group on phenylC-3High antibacterial activity mdpi.com
1,2,4-triazole-3-thionePhenylpiperazine-Crucial for high antibacterial activity nih.gov
1,2,4-triazole-3-thionePhenyl ringN-4Higher activity than alkyl/alkene groups nih.gov
1,2,4-triazoleChloro, methoxy, nitro groupsPhenyl ringPotent antibacterial activity rjptonline.org

Role of the Bromobenzyl Moiety in Activity Modulation

The bromobenzyl group is a key pharmacophore in many biologically active compounds, including derivatives of 1,2,4-triazole. Its presence and position can significantly modulate the therapeutic efficacy of the molecule.

In another study, 1,2,3-triazole analogs with a 4-bromobenzyl moiety attached to the triazole ring exhibited excellent α-glucosidase inhibitory activity. nih.gov This further underscores the importance of the bromobenzyl group in designing potent enzyme inhibitors. The halogenated benzyl (B1604629) substituent, in general, has been a focus in the synthesis of triazole derivatives for evaluating their biological activities. researchgate.net

The table below illustrates the role of the bromobenzyl moiety in different molecular scaffolds:

Core Scaffold Compound containing Bromobenzyl Moiety Observed Biological Activity Reference
Benzimidazole-1,2,4-triazole hybrid5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiolPotent α-glucosidase inhibitor researchgate.net
1,2,3-triazole1,2,3-triazole with 4-bromobenzyl substitutionExcellent α-glucosidase inhibitory activity nih.gov

Influence of the Triazole Ring Substitution Pattern on Bioactivity

The substitution pattern on the triazole ring itself is a critical determinant of the biological activity of these heterocyclic compounds. Both 1,2,3- and 1,2,4-triazole isomers serve as important scaffolds in medicinal chemistry. nih.gov The triazole ring can act as an isostere for other functional groups like amides and esters, and its nitrogen atoms can participate in hydrogen bonding, which is crucial for receptor interactions. nih.govmdpi.com

Studies have shown that the biological activity is highly dependent on the nature and position of the substituents on the triazole ring. For instance, in a series of xanthotoxin-triazole derivatives, phenyl-substituted compounds showed better antiproliferative activity compared to their benzyl-substituted counterparts. nih.gov In another example, for betulinic acid derivatives, a hydroxymethyl group substituted at the C-4 position of the 1,2,3-triazole ring was favorable for anticancer activity, whereas aromatic or heteroaromatic moieties at the same position were detrimental. nih.gov

Furthermore, the type of substituent can dictate the nature of the biological activity. Compounds with electron-withdrawing groups on the 1,2,4-triazole ring have been shown to exhibit potent cytotoxic activity, while those with electron-donating groups displayed moderate activity. nih.gov

The following table details the influence of triazole ring substitution patterns:

Triazole Type Substituent and Position Effect on Bioactivity Reference
1,2,3-triazole (Xanthotoxin derivative)Phenyl substitutionBetter antiproliferative activity than benzyl substitution nih.gov
1,2,3-triazole (Betulinic acid derivative)Hydroxymethyl at C-4Favorable for anticancer activity nih.gov
1,2,3-triazole (Betulinic acid derivative)Aromatic/heteroaromatic at C-4Detrimental to anticancer activity nih.gov
1,2,4-triazoleElectron-withdrawing groupsPotent cytotoxic activity nih.gov
1,2,4-triazoleElectron-donating groupsModerate cytotoxic activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.trtjnpr.org This approach is instrumental in drug discovery for predicting the activity of new compounds, thereby saving time and resources. dergipark.org.tramazonaws.com

Correlation of Molecular Descriptors with Observed Activity

The predictive power of QSAR models relies on the correlation of various molecular descriptors with the observed biological activity. These descriptors can be categorized into topological, electronic, and steric properties. amazonaws.com

In the 2D-QSAR modeling of 1,2,4-triazole derivatives for antitubercular activity, several descriptors were found to be significant. These include:

Burden eigen values: These are matrix-based descriptors that capture information about the molecular structure. nih.gov

Edge adjacency indices: These topological descriptors are calculated based on the connectivity of atoms in the molecule. nih.gov

Van der Waals surface area: This descriptor relates to the size and shape of the molecule. nih.gov

Topological charge indices: These descriptors provide information about the charge distribution within the molecule. nih.gov

Pharmacophoric indices: These describe the spatial arrangement of key features necessary for biological activity. nih.gov

Geary autocorrelation: This descriptor captures the distribution of properties across the molecular structure. nih.gov

Drug-like indices: These are used to assess the developability of a compound as a drug. nih.gov

The identification of these key descriptors provides valuable insights into the structural requirements for potent antitubercular activity and guides the rational design of new and more effective 1-(4-Bromobenzyl)-1H-1,2,4-triazole analogs. dergipark.org.tr

Concluding Remarks and Future Research Directions

Summary of Key Research Findings for 1-(4-Bromobenzyl)-1H-1,2,4-triazole and its Related Analogs

Research into this compound and its analogs has yielded promising results across various therapeutic areas, primarily focusing on their synthesis and evaluation as antimicrobial and anticancer agents.

Synthesis of this compound and Analogs

The synthesis of 1-benzyl-1H-1,2,4-triazoles is often achieved through the reaction of a substituted benzyl (B1604629) halide with 1H-1,2,4-triazole. rsc.org For instance, the synthesis of 1-(4-Bromobenzyl)-3,5-diphenyl-1H-1,2,4-triazole has been reported, yielding a white solid. rsc.org Modifications to this basic structure, such as the introduction of different substituents on the benzyl or triazole rings, have been explored to create libraries of compounds for biological screening. rsc.orgyu.edu.jo One common synthetic strategy involves the cyclization of thiosemicarbazide (B42300) derivatives. scispace.com

Antimicrobial and Antifungal Activities

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in antifungal agents. tandfonline.com Numerous studies have highlighted the potent antimicrobial and antifungal activities of 1,2,4-triazole derivatives. dergipark.org.trnih.govnih.gov For example, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown significant activity against Bacillus subtilis. nih.gov The introduction of a 4-bromobenzyl group in other heterocyclic systems linked to a triazole has also been shown to influence antifungal activity. arkat-usa.org Specifically, 5-(4-bromobenzyl)-2-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(4-morpholinophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been synthesized and characterized. arkat-usa.org

The general structure-activity relationship (SAR) for many 1,2,4-triazole analogs indicates that the nature and position of substituents on the phenyl ring play a crucial role in their antimicrobial potency. dergipark.org.tr For instance, compounds with a methoxyphenyl fragment have demonstrated strong activity against Staphylococcus aureus. dergipark.org.tr

Anticancer Research

The quest for novel anticancer agents has led to the investigation of various 1,2,4-triazole derivatives. nih.govisres.org These compounds have shown promise in inhibiting the proliferation of various cancer cell lines. isres.orgnih.govresearchgate.net Letrozole and Anastrozole, both containing a 1,2,4-triazole moiety, are established drugs used in the treatment of estrogen-dependent breast cancer. nih.gov

Research has shown that derivatives of 1,2,4-triazole can act as aromatase inhibitors, a key target in breast cancer therapy. nih.gov Molecular docking studies have suggested that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron atom in the heme moiety of the aromatase enzyme. nih.gov

In a specific study, a series of dergipark.org.trmdpi.comrsc.orgtriazolo[4,3-b] dergipark.org.trmdpi.comrsc.orgtriazine derivatives were synthesized, and compound 8c, 6-(4-bromophenyl)-3-((4-methoxybenzyl)thio)- dergipark.org.trmdpi.comrsc.orgtriazolo[4,3-b] dergipark.org.trmdpi.comrsc.orgtriazine, exhibited significant anti-proliferative activity against human colorectal carcinoma cells (HCT-116). bohrium.com Furthermore, new benzimidazole/1,2,3-triazole hybrids have been synthesized, including 2-(Benzylthio)-1-((1-(4-bromophenyl)-1H-1,2,3-triazol-5-yl)methyl)-1H-benzimidazole, and evaluated as potential EGFR inhibitors. frontiersin.org

The antiproliferative activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides has been demonstrated, with some compounds showing potent inhibition of cancer cell growth by targeting tubulin polymerization. nih.govacs.org SAR studies on these compounds have revealed that substitutions on the N-1-benzyl group are important for their activity. nih.govacs.org

Interactive Data Table: Investigated 1,2,4-Triazole Analogs and their Activities

Compound NameArea of ResearchKey Findings
1-(4-Bromobenzyl)-3,5-diphenyl-1H-1,2,4-triazoleSynthesisSynthesized as a white solid. rsc.org
4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesAntimicrobialShowed activity against Bacillus subtilis. nih.gov
5-(4-Bromobenzyl)-2-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(4-morpholinophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneAntifungalSynthesized and characterized. arkat-usa.org
6-(4-Bromophenyl)-3-((4-methoxybenzyl)thio)- dergipark.org.trmdpi.comrsc.orgtriazolo[4,3-b] dergipark.org.trmdpi.comrsc.orgtriazineAnticancerExhibited anti-proliferative activity against HCT-116 cells. bohrium.com
2-(Benzylthio)-1-((1-(4-bromophenyl)-1H-1,2,3-triazol-5-yl)methyl)-1H-benzimidazoleAnticancerSynthesized and evaluated as a potential EGFR inhibitor. frontiersin.org
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamidesAnticancerInhibit tubulin polymerization and tumor cell growth. nih.govacs.org

Identification of Gaps and Opportunities in Current Academic Research

Despite the promising findings, several gaps exist in the current research on this compound and its analogs.

Limited Focus on the Unsubstituted Parent Compound: A significant portion of the research focuses on more complex analogs, with limited data available on the biological activities of the parent compound, this compound itself. A thorough investigation of its properties could provide a valuable baseline for SAR studies.

Need for Broader Biological Screening: While antimicrobial and anticancer activities have been the primary focus, the diverse pharmacological potential of 1,2,4-triazoles suggests that these compounds should be screened against a wider range of biological targets. researchgate.netd-nb.info This includes exploring their potential as antiviral, anti-inflammatory, anticonvulsant, and antitubercular agents. researchgate.netd-nb.info

In-depth Mechanism of Action Studies: For many of the reported active compounds, the precise mechanism of action remains to be fully elucidated. Further studies are needed to understand how these molecules interact with their biological targets at a molecular level.

Pharmacokinetic and Toxicological Data: There is a general lack of comprehensive in vivo studies, including pharmacokinetic profiling (ADME - absorption, distribution, metabolism, and excretion) and toxicological assessments for these compounds. d-nb.info Such data is crucial for the progression of promising candidates towards clinical development.

Exploration of Novel Synthetic Methodologies: While established synthetic routes exist, the development of more efficient, sustainable, and versatile synthetic methods, such as microwave and ultrasound-assisted techniques, could accelerate the discovery of new analogs. mdpi.com

Prospects for Rational Design and Development of Next-Generation Triazole Analogues

The future of research on this compound and its derivatives lies in the rational design and development of next-generation analogs with enhanced potency, selectivity, and drug-like properties.

Structure-Based Drug Design: Utilizing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the design of new analogs with improved binding affinity and selectivity for their targets. researchgate.netd-nb.info This approach can help in predicting the biological activity of novel compounds before their synthesis, saving time and resources.

Hybrid Molecule Approach: The synthesis of hybrid molecules that combine the 1,2,4-triazole scaffold with other pharmacologically active moieties is a promising strategy. arkat-usa.orgfrontiersin.org This can lead to the development of multifunctional drugs with dual or synergistic modes of action.

Targeting Drug Resistance: A key challenge in antimicrobial and anticancer therapy is the emergence of drug resistance. Future research should focus on designing triazole analogs that can overcome existing resistance mechanisms or target novel pathways to combat resistant strains and tumors.

Focus on Selectivity: A major goal in drug development is to create compounds that are highly selective for their intended target, thereby minimizing off-target effects and toxicity. Future design strategies should prioritize enhancing the selectivity of triazole analogs for microbial or cancer cells over host cells.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Bromobenzyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A mixture of 4-bromobenzyl bromide (1.00 mmol), 1,2,4-triazole (1.50 mmol), potassium carbonate (1.50 mmol), and potassium iodide (catalytic) in acetone is refluxed overnight. Post-reaction, the mixture is neutralized with sodium carbonate, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate eluent). Yield and purity depend on stoichiometric ratios (excess triazole improves substitution efficiency) and reaction time (prolonged reflux minimizes unreacted starting material). Typical yields range from 75–80%, with purity confirmed by NMR and melting point analysis .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • 1H/13C NMR : Key signals include the benzyl CH2 group (~δ 5.30–5.46 ppm in 1H NMR) and aromatic protons (δ 7.12–7.67 ppm). The triazole ring protons appear as singlets (δ 7.97–8.26 ppm) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) can resolve bond angles and torsion angles, particularly for triazole-benzyl spatial orientation. SCXRD parameters include R factor ≤ 0.05 and data-to-parameter ratio > 20 .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they affect experimental design?

  • Methodological Answer :
  • Solubility : The compound is lipophilic due to the bromobenzyl group, showing limited solubility in water but high solubility in DMSO, acetone, or ethyl acetate. Pre-formulation studies should use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • pKa : Theoretical pKa values (calculated via QSAR models) predict the triazole NH proton to be weakly acidic (~8.5–9.5). Experimental determination via potentiometric titration in 47 solvents reveals solvent-dependent ionization, critical for stability in buffer systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from substitution patterns. For example, fluorinated or methoxy substituents on the benzyl group alter electron density, affecting target binding (e.g., COX-2 inhibition). Systematic SAR studies should:
  • Synthesize derivatives with controlled substitutions (e.g., 2,6-difluoro, 3,4,5-trimethoxy) .
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like aromatase or fungal CYP51 .
  • Validate with in vitro assays (e.g., microplate Alamar Blue for antifungal activity) to correlate structural modifications with potency .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :
  • Structural shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the triazole C3/C5 positions to reduce oxidative metabolism .
  • Isotope labeling : Use 11C- or 14C-labeled analogs for PET imaging or mass spectrometry tracking of metabolites .
  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH cofactor) to identify major metabolites (e.g., debromination or hydroxylation products) .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with aromatase PDB:3EQM) to assess binding stability over 100-ns trajectories .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC50 values against biological targets .
  • Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 77–83°C vs. 108–110°C) stem from differences in crystallization solvents and purity. To ensure reproducibility:
  • Recrystallize from ethyl acetate/hexane (1:3) for uniform crystal packing .
  • Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen to measure precise melting points .

Key Considerations for Experimental Design

  • Synthetic scalability : Replace acetone with acetonitrile for faster reaction kinetics in large-scale syntheses .
  • Toxicity mitigation : Handle with nitrile gloves due to potential skin sensitization; avoid aqueous waste to prevent environmental toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.